tert-butyl N-[(3-bromo-4-hydroxyphenyl)methyl]carbamate
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Overview
Description
tert-Butyl N-[(3-bromo-4-hydroxyphenyl)methyl]carbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a hydroxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3-bromo-4-hydroxyphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-bromo-4-hydroxybenzyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(3-bromo-4-hydroxyphenyl)methyl]carbamate undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a hydroxyphenylmethylcarbamate.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
tert-Butyl N-[(3-bromo-4-hydroxyphenyl)methyl]carbamate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein modification.
Medicine: As a potential therapeutic agent due to its bioactive properties.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl N-[(3-bromo-4-hydroxyphenyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include the inhibition of key enzymes in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl (3-hydroxypropyl)carbamate
- tert-Butyl (4-bromobutyl)carbamate
Uniqueness
tert-Butyl N-[(3-bromo-4-hydroxyphenyl)methyl]carbamate is unique due to the presence of both a bromine atom and a hydroxyphenyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H16BrNO3 |
---|---|
Molecular Weight |
302.16 g/mol |
IUPAC Name |
tert-butyl N-[(3-bromo-4-hydroxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C12H16BrNO3/c1-12(2,3)17-11(16)14-7-8-4-5-10(15)9(13)6-8/h4-6,15H,7H2,1-3H3,(H,14,16) |
InChI Key |
MYAHCPVNDGLDOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)O)Br |
Origin of Product |
United States |
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